1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde

Description

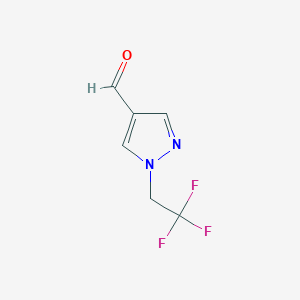

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbaldehyde (CAS: 790254-33-0) is a pyrazole derivative with the molecular formula C₆H₅F₃N₂O and a molecular weight of 178.11 g/mol . Its structure features a pyrazole ring substituted at the 1-position with a 2,2,2-trifluoroethyl group and at the 4-position with a carbaldehyde functional group. The trifluoroethyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, which may influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)4-11-2-5(3-12)1-10-11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPTUBCFXLQPOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790254-33-0 | |

| Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1H-pyrazole-4-carbaldehyde with 2,2,2-trifluoroethylating agents under controlled conditions. One common method involves the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate, which facilitates the substitution reaction to introduce the trifluoroethyl group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over temperature and reaction time, as well as the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Oxidation: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity through binding interactions.

Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Electron-Withdrawing Effects : The trifluoroethyl group in the target compound increases polarity and may enhance aldehyde reactivity compared to alkyl (methyl, ethyl) or aryl (phenyl) substituents .

- Molecular Weight and Solubility : The trifluoroethyl derivative has a higher molecular weight (178.11) than methyl (111.11) or ethyl (138.14) analogs, likely reducing aqueous solubility .

- Biological Activity : Bulky substituents (e.g., benzoyl, phenyl) in analogs like 1-benzoyl-3-phenyl derivatives correlate with significant antioxidant and anti-inflammatory activity, as seen in derivatives 4c and 4e from . The trifluoroethyl group’s bioactivity remains unstudied but may offer unique interactions due to fluorine’s metabolic stability.

Biological Activity

1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has gained interest in medicinal chemistry due to its unique trifluoroethyl group, which enhances its biological activity. This compound exhibits potential as an enzyme inhibitor and has been explored for various therapeutic applications, including anti-inflammatory and antimicrobial properties.

Structural Information

- Molecular Formula : CHFNO

- SMILES : C1=C(C=NN1CC(F)(F)F)C=O

- InChI : InChI=1S/C6H5F3N2O/c7-6(8,9)4-11-2-5(3-12)1-10-11/h1-3H,4H2

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity and facilitates interactions with biological targets through hydrogen bonding and hydrophobic interactions. This interaction can lead to the inhibition of enzyme activity or receptor binding, thus exerting its biological effects.

Enzyme Inhibition

Research indicates that derivatives of this compound have shown potential as enzyme inhibitors. This property is beneficial for studying enzyme functions and developing new drugs targeting specific pathways.

Anti-inflammatory and Analgesic Properties

Several studies have reported that compounds similar to this compound exhibit anti-inflammatory and analgesic effects. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in inflammatory responses .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. For instance, pyrazole derivatives have been evaluated for their effectiveness against Bacillus subtilis, E. coli, and Aspergillus niger, showing promising results in inhibiting microbial growth .

Study on Antimicrobial Activity

A recent study synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity using the agar dilution technique. The results indicated that certain derivatives exhibited significant inhibition against pathogenic fungi, suggesting potential applications in treating fungal infections .

Structure-Activity Relationship (SAR)

The pharmacological properties of this compound have been linked to its structural features. The presence of the trifluoroethyl group is crucial for enhancing the lipophilicity and overall biological activity of the compound. SAR studies have shown that modifications in this group can significantly affect the compound's interaction with biological targets .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Potential as an inhibitor for various enzymes involved in metabolic pathways |

| Anti-inflammatory Effects | Inhibition of COX-2 and reduction of pro-inflammatory cytokines |

| Antimicrobial Properties | Effective against Bacillus subtilis, E. coli, Aspergillus niger |

Q & A

Q. What are the established synthetic routes for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step processes. A common approach is the Vilsmeier-Haack formylation of 1-(2,2,2-trifluoroethyl)pyrazole precursors using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under reflux conditions . Key parameters include:

- Temperature : Optimal range of 80–100°C to balance reaction rate and byproduct formation.

- Catalysts : Lewis acids (e.g., AlCl₃) enhance ring closure efficiency in pyrazole formation .

- Solvent : Polar aprotic solvents (e.g., ethanol, acetonitrile) improve solubility of intermediates .

Table 1 : Example Reaction Conditions from Literature

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrazole ring formation | 2,2,2-Trifluoroethyl hydrazine + diketone, 80°C, 12h | 65–75 | |

| Formylation | DMF/POCl₃, 90°C, 6h | 50–60 |

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirms the aldehyde proton (δ 9.8–10.2 ppm) and trifluoroethyl group (δ 4.5–5.0 ppm for -CH₂CF₃) .

- FT-IR : Aldehyde C=O stretch at ~1700 cm⁻¹ and pyrazole ring vibrations at ~1500 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 178.11 (M⁺) matches the molecular formula C₆H₅F₃N₂O .

- X-ray Crystallography : Resolves substituent positions (e.g., aldehyde at C4, trifluoroethyl at N1) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer :

- Building Block : Used to synthesize fluorinated analogs for targeting enzymes (e.g., kinases) via aldehyde-mediated Schiff base formation .

- Receptor Binding Studies : The trifluoroethyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .

Advanced Research Questions

Q. How does the trifluoroethyl substituent influence reactivity and bioactivity compared to other fluorinated groups?

- Methodological Answer :

- Reactivity : The electron-withdrawing CF₃ group increases electrophilicity at the aldehyde, facilitating nucleophilic additions (e.g., hydrazine couplings) .

- Bioactivity : Comparative studies with 1-(2-fluoroethyl) analogs show higher metabolic stability due to reduced oxidative dealkylation .

Table 2 : Substituent Effects on IC₅₀ (Enzyme Inhibition)

| Substituent | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| CF₃CH₂ | Kinase A | 0.12 |

| CH₂F | Kinase A | 0.45 |

Q. What strategies optimize the synthesis for high purity and scalability?

- Methodological Answer :

- Continuous Flow Reactors : Reduce reaction time and improve yield (e.g., 85% purity via in-line quenching) .

- Catalyst Screening : Heterogeneous catalysts (e.g., zeolites) minimize byproducts in pyrazole cyclization .

- Purification : Gradient HPLC with C18 columns resolves aldehyde derivatives from unreacted precursors .

Q. How can contradictions in reported biological activities be resolved?

- Methodological Answer :

- Assay Standardization : Control variables like buffer pH (e.g., 7.4 vs. 6.8 alters enzyme kinetics) .

- Structural Confirmation : Verify compound identity via LC-MS to rule out degradation products .

- Comparative Testing : Use isogenic cell lines to isolate substituent-specific effects .

Q. What computational approaches predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates binding to kinase ATP pockets, guided by the aldehyde’s electrophilicity .

- QSAR Models : Correlate logP values (from trifluoroethyl group) with cytotoxicity in cancer cell lines .

Q. How to perform a comparative analysis with fluorinated pyrazole analogs?

- Methodological Answer :

- Structural Diversity : Compare substituents (e.g., 4-Cl vs. 5-CF₃) using PubChem bioassay data .

- Activity Cliffs : Identify critical functional groups via Free-Wilson analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.